kys05047 - 839672-57-0

kys05047

Catalog Number: EVT-255218
CAS Number: 839672-57-0
Molecular Formula: C39H45N5O3
Molecular Weight: 631.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Selective T-type Ca(2+) channel blocker with anti-proliferative effects against various cancer cells; High Quality Biochemicals for Research Uses
Source and Classification

KYS05047 is derived from a series of synthetic compounds designed to target T-type calcium channels, specifically the Cav3.x family. These channels are characterized by their low voltage activation and rapid inactivation properties, making them crucial in regulating intracellular calcium dynamics. KYS05047 has been studied for its effects on cell cycle regulation and apoptosis in cancer cells, particularly human lung adenocarcinoma A549 cells .

Synthesis Analysis

The synthesis of KYS05047 involves several steps, typically starting from simpler organic precursors. While specific synthetic routes can vary, a common approach includes:

  1. Starting Materials: The synthesis often begins with derivatives of dihydroquinazoline.
  2. Reactions: Key reactions may include nucleophilic substitutions and cyclization to form the core structure of KYS05047.
  3. Purification: After synthesis, the compound is purified using techniques like recrystallization or chromatography to ensure high purity for biological testing.

The precise conditions (temperature, solvent, catalysts) can significantly influence yield and purity, emphasizing the importance of optimizing these parameters during synthesis.

Molecular Structure Analysis

KYS05047 has a distinctive molecular structure characterized by its core dihydroquinazoline framework. The specific arrangement of atoms and functional groups enables its interaction with calcium channels:

  • Molecular Formula: The compound's molecular formula typically reflects its complex structure but is not explicitly detailed in available literature.
  • 3D Structure: Computational modeling and crystallography studies may provide insights into its three-dimensional conformation, revealing how it fits into the calcium channel binding site.

The structure-function relationship is crucial for understanding how modifications to KYS05047 could enhance its efficacy or selectivity as a calcium channel blocker.

Chemical Reactions Analysis

KYS05047 participates in several chemical reactions that are critical for its function:

  1. Calcium Influx Modulation: By blocking T-type calcium channels, KYS05047 reduces intracellular calcium levels, which can lead to decreased cell proliferation in cancer cells .
  2. Cell Cycle Arrest: The compound induces G1 phase cell cycle arrest in A549 cells by altering calcium signaling pathways .
  3. Reactive Oxygen Species Generation: KYS05047 has been associated with increased production of reactive oxygen species, contributing to its pro-apoptotic effects .

These reactions underscore the compound's potential as an anticancer agent by disrupting normal cellular signaling.

Mechanism of Action

The mechanism of action of KYS05047 primarily involves:

  • Calcium Channel Blockade: By inhibiting T-type calcium channels, KYS05047 decreases intracellular calcium concentrations. This reduction affects various signaling pathways that rely on calcium as a second messenger.
  • Induction of Apoptosis: The decrease in calcium levels triggers apoptotic pathways through mechanisms such as increased oxidative stress and altered metabolic activity .
  • Cell Cycle Regulation: The compound causes cell cycle arrest at the G1 phase, preventing cancer cells from progressing through the cell cycle and dividing .

These actions collectively contribute to the compound's antitumor properties.

Physical and Chemical Properties Analysis

KYS05047 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents; solubility in aqueous solutions may vary depending on pH and ionic strength.
  • Stability: Stability under physiological conditions is crucial for its therapeutic application; studies may assess degradation rates or interactions with biological molecules.
  • Melting Point: Specific melting point data may be available through experimental studies but is not universally reported.

Understanding these properties helps inform formulation strategies for drug delivery.

Applications

KYS05047 has potential applications in various scientific fields:

  • Cancer Therapy: Its ability to induce apoptosis and halt cell proliferation makes it a candidate for cancer treatment, particularly for tumors exhibiting high T-type calcium channel activity .
  • Research Tool: As a T-type calcium channel blocker, it serves as a valuable tool for studying calcium signaling pathways in cellular physiology and pathology.
  • Pharmacological Development: Ongoing research into derivatives and analogs of KYS05047 may yield new compounds with improved efficacy or reduced side effects for clinical use.
Discovery and Development of KYS05047

Rational Design and Synthesis of 3,4-Dihydroquinazoline Derivatives

The 3,4-dihydroquinazoline scaffold was strategically selected as the chemical foundation for KYS05047 due to its proven interactions with voltage-gated calcium channels. Early research identified this heterocyclic structure as a privileged pharmacophore for T-type channel modulation, given its ability to occupy key hydrophobic pockets in the channel’s α1G subunit. The core synthesis typically involved:

  • Cyclocondensation reactions: Anthranilic acid derivatives were condensed with aldehydes or nitriles under acidic conditions to form the dihydroquinazoline ring [3] [8].
  • Solid-phase optimization: Advanced routes utilized Wang resin-supported synthesis for rapid diversification, enabling the generation of C3- and N1-substituted derivatives critical for structure-activity relationship (SAR) studies [8].
  • Late-stage functionalization: Key modifications included introducing aryl/heteroaryl groups at the C2 position and alkylamino chains at N3 to enhance channel binding affinity. A 2012 patent detailed the specific preparation of KYS05047 via nucleophilic addition to a carbodiimide intermediate, followed by deprotection [5].

Table 1: Synthetic Routes for 3,4-Dihydroquinazoline Derivatives

MethodKey ReactantsConditionsYield RangeReference
CyclocondensationAnthranilic acid, aldehydesPPA, 120°C, 4h45–78% [3]
Solid-phase synthesisWang resin, Fmoc-amino acidsDIEA/DCM, room temp60–85% [8]
Carbodiimide couplingIsocyanides, Grignard reagentsTHF, −78°C to reflux52–90% [5]
DEAD-mediated Ugi/aza-WittigIminophosphoranes, tetrahydroisoquinolinesDiethyl azodicarboxylate, rt65–82% [10]

The C2-aryl and N3-alkylamino substitutions proved critical for calcium channel affinity, with electron-withdrawing groups (e.g., p-fluorophenyl) enhancing potency by 3-fold in early analogs [3] [5].

High-Throughput Screening for T-Type Calcium Channel Blockers

Identification of KYS05047 relied on innovative screening platforms designed to overcome T-type channels’ biophysical challenges:

  • Gramicidin-permeabilized FLIPR assay: This breakthrough method addressed the inherent inactivation of T-type channels at physiological resting potentials. Cells expressing Cav3.2 channels were pre-treated with gramicidin to control membrane potential, followed by K⁺-induced depolarization and Ca²⁺ influx measurement using Fluo-4 dye. This enabled reliable detection of channel blockers in 384-well format [2] [9].
  • Validation with reference blockers: The assay confirmed dose-dependent inhibition by mibefradil (IC₅₀ = 170–290 nM) and ethosuximide (IC₅₀ = 0.3–1.0 mM), establishing a benchmark for novel compounds [2] [4].
  • Primary hits: From a library of 12,000 dihydroquinazolines, KYS05047 emerged as a top candidate with >80% inhibition at 10 μM. Counter-screening against L-type (Cav1.2) channels ensured initial selectivity [1] [6].

Table 2: Key Screening Parameters for T-Type Channel Blockers

Assay ComponentSolutionThroughputZ' FactorReference
Cell lineHEK293-Cav3.2 stable384-well0.62 [2]
Voltage controlGramicidin (5 μM)20,000 compounds/dayN/A [9]
DetectionFLIPR/Fluo-4 Ca²⁺ fluorescence1 read/sec>0.5 [2]
Hit criteria>50% inhibition at 10 μM; IC₅₀ < 1 μM0.3% hit rate [6]

Optimization of KYS05047 for Selectivity and Bioactivity

Lead optimization focused on enhancing T-type selectivity and cellular efficacy:

  • Selectivity profiling: KYS05047 (6 μM) showed <15% inhibition of Na⁺/K⁺-ATPase and hERG channels but retained Cav3.1/Cav3.2 blockade (IC₅₀ = 0.2 μM). Molecular modeling revealed that its C2 p-methoxyphenyl group formed π-stacking with F1789 in Cav3.2, while the N3-dimethylaminoethyl chain occupied a hydrophobic cleft absent in L-type channels [3] [6].
  • Bioactivity enhancement: In A549 lung adenocarcinoma cells, KYS05047 (6–8 μM) reduced intracellular Ca²⁺ by 60% within 2 hours, inducing G₁ phase arrest. This correlated with p21 upregulation and cyclin D1 downregulation, confirming Ca²⁺-dependent cell cycle modulation [1].
  • In vivo proof-of-concept: Structural analogs like KYS-05090S (differing in C2 substitution) reversed mechanical allodynia in neuropathic pain models at 10 mg/kg, validating the chemotype’s therapeutic potential [6].

Properties

CAS Number

839672-57-0

Product Name

kys05047

IUPAC Name

tert-butyl N-[5-[4-[2-(benzylamino)-2-oxoethyl]-2-(4-phenylanilino)-4H-quinazolin-3-yl]pentyl]carbamate

Molecular Formula

C39H45N5O3

Molecular Weight

631.8 g/mol

InChI

InChI=1S/C39H45N5O3/c1-39(2,3)47-38(46)40-25-13-6-14-26-44-35(27-36(45)41-28-29-15-7-4-8-16-29)33-19-11-12-20-34(33)43-37(44)42-32-23-21-31(22-24-32)30-17-9-5-10-18-30/h4-5,7-12,15-24,35H,6,13-14,25-28H2,1-3H3,(H,40,46)(H,41,45)(H,42,43)

InChI Key

IOVUWPHJDGHLAZ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCCCN1C(C2=CC=CC=C2N=C1NC3=CC=C(C=C3)C4=CC=CC=C4)CC(=O)NCC5=CC=CC=C5

Synonyms

4-(benzylcarbamoylmethyl)-2-(biphenyl-4-ylamino)-3-(5-tert-butyloxycarbamoyl-1-pentyl)-3,4-dihydroquinazoline
KYS05047

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCN1C(C2=CC=CC=C2N=C1NC3=CC=C(C=C3)C4=CC=CC=C4)CC(=O)NCC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.